molecular formula C11H14Cl2N2 B14861022 2-(2,4-Dichloro-benzyl)-piperazine

2-(2,4-Dichloro-benzyl)-piperazine

Cat. No.: B14861022
M. Wt: 245.14 g/mol
InChI Key: ZKJFYJKTSUDBDM-UHFFFAOYSA-N
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Description

®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE typically involves the reaction of 2,4-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as crystallization or distillation, are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research has investigated its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Lacks the ®-configuration, which may affect its biological activity.

    1-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Differently substituted piperazine with potentially different properties.

    2-(2,4-DICHLORO-PHENYL)-PIPERAZINE: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications. The presence of the 2,4-dichlorobenzyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)6-9)5-10-7-14-3-4-15-10/h1-2,6,10,14-15H,3-5,7H2

InChI Key

ZKJFYJKTSUDBDM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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